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Compound of Interest

Compound Name: Cyclic tri-AMP

Cat. No.: B12366300

An important clarification on terminology: While the topic of "Cyclic tri-AMP synthases" was
requested, the vast majority of scientific literature and well-characterized signaling pathways
involve the second messenger Cyclic di-AMP (c-di-AMP). The enzymes responsible for its
synthesis are known as diadenylate cyclases (DACS). In contrast, cyclic tri-AMP is a more
recently described molecule involved in distinct pathways, such as anti-phage defense
systems, with less available comparative data. Therefore, this guide will focus on the functional
comparison of the well-studied and functionally diverse c-di-AMP synthases to provide a
comprehensive and data-rich resource.

Cyclic di-AMP is a critical second messenger in many bacteria, playing a central role in a
multitude of physiological processes including cell wall homeostasis, potassium transport, DNA
damage response, and virulence.[1] The intracellular concentration of c-di-AMP is tightly
regulated by the opposing activities of diadenylate cyclases (DACs), which synthesize c-di-
AMP from two ATP molecules, and phosphodiesterases (PDEs), which degrade it. This guide
provides a detailed comparison of the major classes of DACs, their functional characteristics,
and the experimental protocols used for their study.

Major Classes of Diadenylate Cyclases (c-di-AMP
Synthases)

Bacteria can possess one or more DACs, which are broadly categorized into three main
classes based on their domain architecture and regulatory mechanisms: DisA, CdaA (DacA),
and CdaS (DacB).[2][3]
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» DisA (DNA integrity scanning protein A): This enzyme is unique in its ability to directly link
DNA integrity to c-di-AMP signaling. It contains a C-terminal DNA-binding helix-hairpin-helix
(HhH) domain that can bind to branched DNA structures, such as Holliday junctions that form
during DNA repair.[4] This interaction inhibits its N-terminal DAC domain, thereby reducing c-
di-AMP levels in response to DNA damage.[2] DisA typically assembles into a large
octameric structure.[4]

o CdaA (c-di-AMP synthase A) / DacA (Diadenylate cyclase A): CdaA is the most prevalent
class of DAC and is often the essential "housekeeping” c-di-AMP synthase in many Gram-
positive bacteria.[5][6] It is characterized by three N-terminal transmembrane helices that
anchor the protein to the cell membrane, followed by a cytoplasmic catalytic DAC domain.[6]
[7] The activity of CdaA can be modulated by protein-protein interactions with regulatory
partners like CdaR and the phosphoglucosamine mutase GImM, linking c-di-AMP synthesis

to cell wall metabolism.[8][9]

o CdaS (c-di-AMP synthase, sporulation-specific) / DacB (Diadenylate cyclase B): As its name
suggests, Cdas is often involved in developmental processes like sporulation in bacteria
such as Bacillus subtilis.[3] It is a soluble protein containing an N-terminal YojJ domain that
acts as an autoinhibitory domain, regulating the activity of the C-terminal DAC domain.[10]
[11] Disruption of the hexameric structure formed by CdaS can lead to a significant increase

in its enzymatic activity.[10]

Visualization of Key Pathways and Architectures

To better understand the functional context of these enzymes, the following diagrams illustrate
the core signaling pathway, enzyme domain structures, and a typical experimental workflow.
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Figure 1: General c-di-AMP signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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